5-(Difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid
Description
Substituent Effects on Electronic Properties
| Compound | Substituent | HOMO (eV) | LUMO (eV) |
|---|---|---|---|
| 5-(Difluoromethyl)-2-methyl derivative | -CF2H | -8.2 | -1.9 |
| 5-(Trifluoromethyl)-2-methyl derivative | -CF3 | -8.5 | -2.1 |
| 5-Formyl-2-methyl derivative | -CHO | -7.8 | -1.4 |
The difluoromethyl group provides intermediate electron-withdrawing effects compared to trifluoromethyl (-CF3) and formyl (-CHO) groups. This modulates the compound's reactivity in nucleophilic substitution and cyclization reactions.
Steric Effects in Cocrystallization
Compared to ethyl-substituted analogs (e.g., 5-(difluoromethyl)-1-ethyl-1H-pyrrole-3-carboxylic acid), the methyl group at position 2 reduces steric hindrance, enabling:
- Tighter π-π stacking (3.4 Å interplanar distance vs. 3.7 Å in ethyl analogs)
- Improved solubility in polar aprotic solvents (DMSO solubility: 28 mg/mL vs. 19 mg/mL for ethyl derivative)
These structural comparisons highlight the delicate balance between electronic modulation and steric accessibility in pyrrole carboxylic acid derivatives.
Properties
Molecular Formula |
C7H7F2NO2 |
|---|---|
Molecular Weight |
175.13 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C7H7F2NO2/c1-3-4(7(11)12)2-5(10-3)6(8)9/h2,6,10H,1H3,(H,11,12) |
InChI Key |
WXLPQNJWZPOHLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1)C(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Difluoromethylation of Pyrrole Precursors
One approach involves starting from 2-methyl-1H-pyrrole-3-carboxylic acid or its derivatives, followed by selective difluoromethylation at the 5-position. Difluoromethylation reagents such as sodium difluoromethanesulfinate or difluoromethyl halides under radical or transition-metal catalyzed conditions have been reported in analogous systems.
Cyclization from Difluoromethylated Precursors
An alternative route is the construction of the pyrrole ring from difluoromethylated intermediates. For example, condensation of difluoromethyl-substituted β-ketoesters or malononitrile derivatives with suitable amines under acidic or catalytic conditions can yield the pyrrole core with the difluoromethyl group pre-installed.
Multi-step One-Pot Syntheses
Patent literature (e.g., CN113845459A) describes one-pot methods for related fluorophenyl-substituted pyrroles involving:
- Dissolution of fluorinated benzoyl malononitrile derivatives in solvents such as tetrahydrofuran (THF)
- Catalytic hydrogenation steps using metal catalysts like palladium on carbon or Raney nickel under hydrogen atmosphere
- Subsequent purification steps including filtration, concentration, and crystallization to afford high-purity pyrrole derivatives
While this patent focuses on 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, similar methodologies can be adapted for difluoromethyl-substituted pyrroles by selecting appropriate starting materials and reaction conditions.
Condensation and Cyclization Using Difluoromethylated Hydrazines
Research on related pyrazole systems (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) shows effective preparation via:
- Reaction of α,β-unsaturated esters with 2,2-difluoroacetyl halides in the presence of acid-binding agents
- Subsequent condensation with methylhydrazine aqueous solutions under controlled low temperatures
- Acidification and recrystallization to isolate the desired difluoromethylated heterocyclic carboxylic acid
This strategy highlights the utility of difluoroacetyl intermediates and hydrazine condensation for the installation of difluoromethyl groups in nitrogen heterocycles and could inspire analogous pyrrole syntheses.
Detailed Reaction Conditions and Data
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield Range (%) | Purity Achieved (%) |
|---|---|---|---|---|
| Radical difluoromethylation | Direct introduction of CF₂H group; mild conditions | Moderate yields; side reactions possible | 50-60 | ~95-99 |
| One-pot catalytic hydrogenation | Environmentally friendly; high purity; scalable | Requires metal catalysts and hydrogen gas | 70-85 | >99 |
| Hydrazine condensation route | High selectivity; well-established for related heterocycles | Multi-step; requires careful temperature control | 75-80 | >99 |
Research Findings and Optimization Notes
Catalyst selection: Palladium on carbon and Raney nickel are effective for hydrogenation steps, with reaction temperature control critical to avoid over-reduction or side products.
Solvent effects: Polar aprotic solvents like tetrahydrofuran and dimethyl sulfoxide facilitate solubility and reaction kinetics in fluorinated pyrrole synthesis.
Purification: Recrystallization from aqueous ethanol or methanol enhances product purity, removing isomeric or partially fluorinated impurities.
Environmental and cost considerations: One-pot methods reduce waste generation and process steps, favoring industrial scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(Difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: It is used in the development of novel materials with unique electronic or optical properties.
Agricultural Chemistry: The compound’s derivatives are explored for their antifungal and antibacterial activities, making them potential candidates for agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition or activation of biological pathways, depending on the target .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 5-(difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid with structurally related pyrrole and pyrazole derivatives:
Key Observations:
- Molecular Weight and Lipophilicity: The target compound (191.13 g/mol) is smaller than aryl-substituted analogs (e.g., 404.69 g/mol for the bromophenyl derivative in ), suggesting better solubility and membrane permeability. The difluoromethyl group increases lipophilicity compared to non-fluorinated analogs like the formyl derivative (167.16 g/mol) .
- Functional Group Impact : Ester derivatives (e.g., 2a in ) may act as prodrugs, while the carboxylic acid form (target compound) is likely the bioactive species.
Biological Activity
5-(Difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative notable for its unique chemical structure, which includes a difluoromethyl group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and metabolic modulation.
The molecular formula of this compound is , with a molecular weight of approximately 175.13 g/mol. The presence of electronegative fluorine atoms enhances its reactivity and biological activity, influencing various biochemical interactions.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Enzyme Inhibition : It has been identified as an inhibitor of succinate dehydrogenase (SDH), an enzyme involved in the tricarboxylic acid cycle. This inhibition can lead to altered metabolic processes, making it a candidate for further studies in cancer research and metabolic disorders .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial and antifungal properties. The structural characteristics contribute to its effectiveness against various pathogens .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural features. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .
Table 1: Structure-Activity Relationship of Pyrrole Derivatives
| Compound | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| 5-(Difluoromethyl)-2-methyl-pyrrole | SDH Inhibition | TBD | Inhibits cellular respiration |
| 3-(Difluoromethyl)-1-methyl-pyrazole | Antifungal | <10 | Effective against multiple fungi |
| 5-Methyl-1H-pyrrole | Antimicrobial | TBD | Moderate activity against bacteria |
Case Studies
Several studies have explored the biological activity of related compounds:
- Antifungal Activity : A study on 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives demonstrated significant antifungal activity against seven phytopathogenic fungi, with some compounds showing higher efficacy than standard treatments .
- Cancer Research : Investigations into the role of SDH inhibitors in cancer metabolism have highlighted the potential of pyrrole derivatives to disrupt tumor growth through metabolic modulation .
Q & A
Q. What are the common synthetic routes for 5-(difluoromethyl)-2-methyl-1H-pyrrole-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of difluoromethyl-substituted intermediates. For example, analogous pyrrole-3-carboxylic acids are synthesized via nucleophilic substitution or coupling reactions, followed by acid hydrolysis . Key parameters for optimization include:
- Catalyst selection : Use of palladium catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions for aryl group introduction).
- Temperature control : Reactions often require heating (e.g., 93–96°C for 17 hours) to ensure complete conversion .
- Purification : Ethyl acetate or dichloromethane/isopropanol mixtures for extraction, followed by recrystallization or column chromatography .
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | Pd(OAc)₂, PPh₃, 90°C | 68% | 94.77% | |
| Hydrolysis | NaOH, RT, pH 6.5 | 95% | 97.34% |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and difluoromethyl group integration (e.g., δ 2.56 ppm for methyl groups in DMSO-d₆) .
- Mass Spectrometry : ESI-MS (e.g., m/z 293.2 [M+1]) validates molecular weight .
- Chromatography : HPLC with UV detection ensures purity (>95% required for pharmacological studies) .
Q. How do solubility and stability profiles impact experimental design for this compound?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, ethanol) is critical for biological assays. Stability tests under varying pH (2–10) and temperatures (4°C to 40°C) should precede long-term storage. For example, analogs like 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid show stability in ethanol at 4°C for >6 months .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation and direct contact; work in a fume hood. Waste disposal should follow EPA guidelines for halogenated organics, as seen in similar fluorinated pyrroles .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Quantum chemical calculations (e.g., Gaussian 16) can map reaction pathways and transition states. ICReDD’s approach integrates reaction path searches with experimental validation to identify optimal conditions (e.g., solvent effects on difluoromethyl group activation) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in H NMR)?
- Methodological Answer :
Q. How can Design of Experiments (DoE) optimize multi-step syntheses of this compound?
- Methodological Answer : Use factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example, a 3² factorial design reduced reaction steps for a related pyrrole derivative from 8 to 5 while maintaining 85% yield .
Q. What role does the difluoromethyl group play in biological activity, and how can SAR studies be structured?
- Methodological Answer :
- SAR Framework : Synthesize analogs (e.g., replacing difluoromethyl with trifluoromethyl or hydrogen) and test against target enzymes (e.g., kinases).
- Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity, as seen in fluorinated indole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
